Welcome to the BenchChem Online Store!
molecular formula C14H11ClO3 B8353721 4-Chloro-2-(2-methylphenoxy) benzoic acid

4-Chloro-2-(2-methylphenoxy) benzoic acid

Cat. No. B8353721
M. Wt: 262.69 g/mol
InChI Key: WBXNEKUDIIMTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05281620

Procedure details

A mixture of the sodium salts of 2,4-dichlorobenzoic acid (V: X=Cl, R1 =4-Cl) (27.7 g, 130 mmol) and 2-methylphenol (III: R3 =H) (18.9 g, 145 mmol) were dissolved in dry dioxan (300 mL). CuCl (1.3 g, 13 mmol) and tris-[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (4.2 g, 13 mmol) were added, and the mixture was heated at reflux under N2 for 8 hours. Excess solvent was evaporated under reduced pressure, and the residue was diluted with water and filtered. The filtrate was acidified with 2N HCl, and the resulting precipitate was collected, washed well with water and dried to yield 4-chloro-2-(2-methylphenoxy) benzoic acid (IV: R1 =4-Cl, R3 =H) (27 g, 79%), which was suitable for the next step. A sample was crystallized from aqueous MeOH as prisms, mp 158°-159° C. Anal. (C14H11ClO3), C,H,Cl.
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19].COCCOCCN(CCOCCOC)CCOCCOC>O1CCOCC1.Cl[Cu]>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([O:19][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH3:12])[CH:10]=1

Inputs

Step One
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
18.9 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
CuCl
Quantity
1.3 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Excess solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.